Product packaging for N-(3-fluorophenyl)ethanesulfonamide(Cat. No.:)

N-(3-fluorophenyl)ethanesulfonamide

Cat. No.: B259895
M. Wt: 203.24 g/mol
InChI Key: HXBRYVRVSGIYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)ethanesulfonamide is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly as a key synthetic intermediate or structural motif in the development of novel bioactive molecules. Its structure, featuring an ethanesulfonamide group linked to a fluorinated aryl ring, is commonly found in compounds designed to modulate central nervous system (CNS) targets. For instance, structurally similar sulfonamide derivatives have been explored as potent agonists for orexin receptors, which are GPCRs critical for regulating sleep-wake cycles, with potential applications in treating conditions like narcolepsy . Furthermore, the sulfonamide functional group is a prevalent pharmacophore in drug discovery for neurological and oncological targets. Research into analogous compounds shows that the ethanesulfonamide moiety can contribute to the activity of inhibitors targeting epigenetic regulators such as Bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia , and allosteric modulators of metabotropic glutamate receptors (mGluRs) . The incorporation of a fluorine atom at the meta position of the phenyl ring is a strategic modification often employed to fine-tune a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, thereby optimizing its potential as a lead compound in preclinical research . This makes this compound a valuable building block for investigating structure-activity relationships (SAR) and for the synthesis of more complex molecular entities for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO2S B259895 N-(3-fluorophenyl)ethanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

N-(3-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3

InChI Key

HXBRYVRVSGIYMF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Fluorophenyl Ethanesulfonamide and Its Analogues

Targeted Synthesis of N-(3-fluorophenyl)ethanesulfonamide

The direct synthesis of this compound is most commonly achieved through the reaction of its constituent precursors. This approach is favored for its straightforwardness and reliability in producing the specific target molecule.

Reaction Pathways Involving Substituted Anilines and Ethanesulfonyl Chloride

The principal and most classic method for synthesizing this compound involves the nucleophilic reaction between 3-fluoroaniline (B1664137) and ethanesulfonyl chloride. thieme-connect.com In this pathway, the nitrogen atom of the 3-fluoroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. This reaction typically results in the formation of a sulfur-nitrogen (S-N) bond, which is the defining linkage of the sulfonamide group. thieme-connect.com

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation. The choice of solvent and base is crucial for optimizing the reaction conditions.

General Reaction Scheme:

3-Fluoroaniline + Ethanesulfonyl Chloride → this compound + HCl

This method is highly effective, although the nucleophilicity of the amine can be influenced by the substituents on the aromatic ring. nih.gov

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is a primary goal in laboratory synthesis. For the preparation of this compound, several optimization strategies can be employed.

Key parameters that are often adjusted include:

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or heated to ensure completion.

Reagent Stoichiometry: Using a slight excess of the amine or sulfonyl chloride can drive the reaction to completion, but may complicate purification. Careful control of the molar ratios is essential.

Solvent and Base Selection: The choice of solvent (e.g., dichloromethane, tetrahydrofuran) and base can significantly impact reaction rate and side product formation. Aqueous media, such as a sodium bicarbonate solution, can be employed to promote green chemistry principles. researchgate.net

Purification Methods: Post-reaction workup is critical for isolating a pure product. Standard procedures include aqueous extraction to remove the base and HCl salt, followed by drying of the organic layer. Final purification is often achieved through recrystallization or column chromatography. Optimized semi-preparative liquid chromatography can yield products with high purity (>97%). researchgate.net

ParameterStrategyRationale
Reaction Time Optimization through monitoringShort reaction times are beneficial for efficiency and to minimize side-product formation. researchgate.net
Temperature Controlled cooling and heatingManages exothermic nature of the reaction and ensures it proceeds to completion.
Purification Recrystallization or ChromatographyEffective removal of unreacted starting materials and byproducts to achieve high purity. researchgate.net
Solvent/Base Use of aqueous bicarbonateCan improve yield and adheres to green chemistry principles by avoiding organic bases. researchgate.net

Diverse Synthetic Routes for Arylethanesulfonamide Scaffolds

Beyond the targeted synthesis of a single compound, modern chemistry focuses on developing diverse routes to access entire families of related molecules, such as arylethanesulfonamides. These methods provide the flexibility needed for drug discovery and materials science.

Condensation Reactions in Sulfonamide Formation

Condensation reactions are a cornerstone of sulfonamide synthesis. acs.orgacs.org While the reaction of an amine with a sulfonyl chloride is the most common example, other methods have been developed to broaden the scope and improve efficiency. For instance, sulfonamides can be synthesized directly from sulfonic acids or their sodium salts, often accelerated by microwave irradiation, which accommodates a good range of functional groups and results in high yields. organic-chemistry.org

Alternative strategies bypass the often harsh conditions required to create sulfonyl chlorides. One such method involves the direct condensation of a sulfonamide with a formamide, enabled by a photogenerated Vilsmeier-type reagent, offering a transition-metal-free pathway. acs.orgacs.org

Derivatization of Precursor Amines

Creating structural diversity in arylethanesulfonamides can be achieved by modifying the precursor amine before or after the sulfonylation step. This allows for the introduction of a wide array of functional groups onto the aryl ring.

One advanced approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, to generate the amine precursor in situ. nih.govorganic-chemistry.org This method allows for the synthesis of primary sulfonamides from a variety of (hetero)aryl and alkyl organometallics in a convenient one-step process with good to excellent yields. nih.gov This strategy is particularly useful for creating sulfonamides with complex substitution patterns that might not be readily available through standard aniline (B41778) derivatives.

Modular Synthetic Approaches for Library Generation

The need for high-throughput screening in drug discovery has driven the development of modular synthetic approaches capable of rapidly generating large libraries of related compounds. acs.orgrsc.orgcshl.edu

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for creating sulfonamide libraries in a rapid, safe, and scalable manner. acs.orgrsc.orgresearchgate.net In a flow system, reagents are pumped through a reactor where they mix and react. This technology allows for exquisite control over reaction parameters like temperature and time, improving safety and efficiency. rsc.org Fully automated flow-through processes have been developed for producing secondary sulfonamides, enabling the generation of libraries with high purity without the need for extensive purification. acs.org

SuFEx Click Chemistry: Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a next-generation click chemistry reaction that provides a robust and modular way to form S-N bonds. rsc.orgnih.govjk-sci.comcshl.edu This reaction typically involves the coupling of a sulfonyl fluoride (R-SO₂F) with an amine. rsc.orgnih.gov SuFEx is exceptionally reliable and high-yielding, making it ideal for library synthesis in a microplate format. rsc.orgresearchgate.net This allows for the rapid diversification of fragment hits into hundreds of analogues that can be directly screened for biological activity, significantly accelerating the drug discovery process. cshl.edunih.gov

ApproachKey FeaturesAdvantages
Flow Chemistry Continuous processing in a reactor. acs.orgrsc.orgEnhanced safety, scalability, automation, rapid optimization. acs.orgacs.org
SuFEx Click Chemistry Modular coupling of sulfonyl fluorides and amines. rsc.orgnih.govHigh efficiency, broad scope, suitable for high-throughput screening, minimal purification. nih.govcshl.eduresearchgate.net

Regio- and Stereoselective Synthesis of Fluorinated Sulfonamide Analogues

The precise control over the placement of fluorine substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical candidates. For analogues of this compound, these selective methodologies are crucial for establishing structure-activity relationships and optimizing biological efficacy.

Regioselective Synthesis

The regioselective synthesis of fluorinated N-arylsulfonamides is most commonly achieved by employing starting materials that already contain the fluorine atom at the desired position. The primary strategy involves the sulfonylation of a pre-synthesized, regiochemically pure fluoroaniline (B8554772). For instance, the synthesis of this compound itself relies on the reaction of 3-fluoroaniline with ethanesulfonyl chloride. The regiochemistry is thus dictated by the availability of the specific fluoroaniline isomer.

Advanced methods for the fluorination of aromatic rings can also be employed to generate the necessary precursors. While direct C-H fluorination of a parent N-arylsulfonamide is challenging due to the directing effects of the sulfonamide group, modern techniques offer alternative routes. One such approach is the Sandmeyer-type fluorosulfonylation, which converts aryldiazonium salts into the corresponding sulfonyl fluorides. organic-chemistry.org This method allows for the installation of both the fluorine and the sulfonyl fluoride group in a regioselective manner based on the position of the amino group in the starting aniline.

Stereoselective Synthesis

Achieving stereoselectivity in sulfonamide analogues can be approached by introducing chirality at the sulfur atom, at a carbon atom in the alkyl chain, or by creating axial chirality in sterically hindered systems.

Catalytic Enantioselective Synthesis of Axially Chiral Analogues:

A significant advancement has been the development of catalytic methods to synthesize N-C axially chiral sulfonamides. These compounds possess a stereogenic axis due to restricted rotation around the nitrogen-aryl bond. Research has demonstrated that the palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically demanding 2,6-disubstituted phenyl group can proceed with high enantioselectivity. nih.gov Using a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, rotationally stable N-C axially chiral N-allylated sulfonamides can be obtained in good yields and with high enantiomeric excess (ee). nih.gov

For example, the double N-allylation of a bis-sulfonamide substrate was conducted in the presence of an (S,S)-Trost ligand-Pd catalyst, yielding the desired chiral product with 99% ee after purification. nih.gov This highlights the power of chiral catalysts to control the stereochemical outcome.

Table 1: Enantioselective Double N-Allylation for Axially Chiral Sulfonamides nih.gov

Catalyst Diastereomer Ratio (chiral:meso) Yield (%) Enantiomeric Excess (ee) of Chiral Product (%)
Achiral Pd Catalyst 1:1 82 -
(S,S)-Trost ligand-Pd 3.1:1 88 99

Reaction conducted with N-(2-bromo-6-tolylethynylphenyl)bis-sulfonamide substrate.

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries is a classical yet effective strategy for stereoselective synthesis. Chiral sulfonamides, such as (1S)-(+)-10-camphorsulfonamide, which is readily available from inexpensive starting materials, can be used as building blocks. drexel.edu An improved synthesis of this key intermediate affords an 80% yield without the need for purification. drexel.edu This auxiliary can be further modified to create a library of chiral reagents for asymmetric transformations. For instance, acid-catalyzed rearrangement of a derivative, (1S)-(-)-camphorsulfonamide-2-ol, provides (+)-trans-camphenesulfonamide, a novel chiral auxiliary, with an optical purity of over 90%, which can be increased to >98% ee upon recrystallization. drexel.edu These auxiliaries can then be used to direct the stereochemistry of subsequent reactions before being cleaved to yield the desired chiral sulfonamide product.

Cascade Reactions for Chiral Heterocycles:

Cascade reactions offer an efficient pathway to complex chiral molecules in a single step. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction has been developed to produce optically active Δ(1)-pyrroline sulfonamides. rsc.org This method, using a novel chiral aldehyde catalyst, allows for the formation of these functionalized heterocycles with high diastereo- and enantioselectivity. rsc.org Such strategies are valuable for creating structurally complex sulfonamide analogues where chirality is embedded within a heterocyclic framework.

Structure Activity Relationship Sar Investigations of N 3 Fluorophenyl Ethanesulfonamide Analogues

Influence of Fluorine Atom Position and Aromatic Ring Substitution Patterns

Studies on various classes of inhibitors have demonstrated the profound impact of substituent positioning.

In one series of 1,1'-biphenyl-4-sulfonamides, moving amino and carboxy substituents from the para (4"-) position to the ortho (2"-) or meta (3"-) positions on the terminal phenyl ring generally increased inhibitory potency against human carbonic anhydrase II (hCA II) by an order of magnitude. nih.gov

Similarly, for pyrrol-2-one sulfonamides, introducing a fluorine atom at the 4-position of the phenyl ring enhanced potency twofold against hCA I, while other halogen substitutions at the same position were detrimental. acs.org

In the development of antiviral agents, fluorine substitution on a terminal phenyl ring was explored at the ortho, meta, and para positions to create probes for NMR experiments, indicating the importance of understanding the effect of fluorine placement on protein binding. biorxiv.org

These findings highlight that the electronic effects and spatial orientation of the fluorine atom and other substituents in relation to the binding pocket are crucial for optimal interaction and potency.

Compound SeriesSubstituent PositionEffect on PotencyTarget
1,1'-Biphenyl-4-sulfonamidesortho or meta vs. paraIncreased potency nih.govhCA II
Pyrrol-2-one sulfonamides4-FluoroTwofold enhancement acs.orghCA I
Antiviral cyclic sulfonamidesortho, meta, paraPosition-dependent activity biorxiv.orgnsP2 Helicase
M₁ PAMs5- or 8-FluoroSignificant improvement nih.govM₁ Receptor

Impact of Sulfonamide Linker Modifications on Molecular Recognition

The sulfonamide linker (-SO₂NH-) is not merely a spacer but plays an active role in molecular recognition, often through hydrogen bonding and by dictating the optimal positioning of the flanking chemical moieties. mdpi.com Modifications to this linker can drastically alter biological activity.

Key findings from various studies include:

Isosteric Replacement : Replacing the sulfonamide linker with isosteres such as an alkylsulfamide, β-ketosulfonamide, or β-hydroxysulfonamide can lead to a complete loss of significant activity. nih.gov In another case, replacing the sulfonamide with a sulfone resulted in a less potent compound, highlighting the necessity of the sulfonamide nitrogen for activity. acs.org

Acidity and Interaction : The acidity of the sulfonamide linker is a key contributor to its interaction with target proteins. For example, the enhanced in vitro inhibitory activities of certain acylsulfamide and aminosulfonylurea analogues against biotin (B1667282) protein ligase were attributed to the high acidity of their linkers, which promotes interaction with a key lysine (B10760008) residue in the active site. nih.gov

Conformational Role : The sulfonamide group helps to orient the connected fragments of a molecule in an energetically favorable staggered conformation within the binding site, which is crucial for optimal interaction. mdpi.com

N-Substitution : The development of N-acyl-N-alkyl/aryl sulfonamide (NASA) moieties has shown that this modification can facilitate the acylation of lysine residues in proteins, leveraging a proximity effect to enhance reaction efficiency. acs.org

These results underscore the sulfonamide linker's critical role in establishing key interactions with biological targets and maintaining the bioactive conformation of the molecule.

Analysis of Substituents on the Aromatic Rings and Their Contribution to Potency and Selectivity

Beyond the fluorine atom, the nature and position of other substituents on the aromatic rings are pivotal in defining the potency and selectivity profile of N-(3-fluorophenyl)ethanesulfonamide and its analogues.

The influence of substituents can be summarized as follows:

Electronic Effects : The electronic properties of substituents have a direct impact. Electron-donating groups on a flanking aromatic ring can strengthen polar–π interactions between the sulfonamide's NH group and the ring, making the sulfonamide a weaker acid. vu.nl Conversely, electron-withdrawing groups, such as halogens or trifluoromethyl groups, can also modulate activity, though their effect is highly dependent on the specific biological target. acs.orgacs.org

Positional Importance : The location of the substituent is often as important as its chemical nature. In a series of carbonic anhydrase inhibitors, hydroxyl groups at the 3- and 4-positions of an aromatic ring were found to be optimal for activity, while a hydroxyl at the 2-position was detrimental. acs.org For 1,1'-biphenyl-4-sulfonamides, ortho- and meta-substituents were able to form more effective interactions with the target enzyme compared to para-substituents, which forced the compounds into a less favorable orientation. nih.gov

Selectivity : Substitutions can be tailored to achieve selectivity for a specific biological target. For example, in the development of ADAMTS7 inhibitors, a p-trifluoromethyl biphenyl (B1667301) sulfonamide displayed a 12-fold selectivity for ADAMTS7 over the related enzyme ADAMTS5. rsc.org

Compound SeriesSubstituent & PositionObservation
2,6-DiarylbenzenesulfonamidesElectron-donating groupsWeaker acid, stronger NH–π interactions vu.nl
1,1'-Biphenyl-4-sulfonamidesortho-, meta-amino/carboxyIncreased potency vs. para- nih.gov
Pyrrol-2-one sulfonamides4-FluoroIncreased potency acs.org
Pyrrol-2-one sulfonamides4-BromoDecreased potency acs.org
Pyrrol-2-one sulfonamides3- or 4-HydroxyOptimal for activity acs.org
Indole-2-carboxamidesElectron-withdrawing groupsInactive acs.org

Conformational Preferences and Their Correlation with Biological Activity

Computational and experimental studies have revealed that the sulfonamide conformation plays a crucial role in determining activity. nih.gov The conformation is actively exploited in drug design, as it dictates the molecule's shape, which is a major factor in its biological and physical properties. researchgate.netacs.org For instance, in a series of factor Xa inhibitors, torsional scans of the sulfonamide S-C bonds showed that computational results on conformational effects were in good agreement with experimental data, indicating that the sulfonamide conformation is a key factor for activity. nih.gov The energetically favorable staggered conformation of the sulfonamide group is often observed in optimal binding poses within protein active sites. mdpi.com Compounds that can more easily adopt a non-planar conformation have been found to show higher bioactivity in some cases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds, understanding mechanisms of action, and prioritizing synthetic efforts. nih.gov

QSAR models are built by correlating physicochemical properties or calculated molecular descriptors with biological potency. nih.gov

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D QSAR models. These models consider the steric and electrostatic fields of molecules to predict activity. nih.govnih.gov

Descriptor-Based Models : Other QSAR models use a variety of descriptors, including those related to topology (topoShape), geometry (geomShape), and lipophilicity, to predict activity. mdpi.comresearchgate.net

Machine Learning : More recently, machine learning and deep learning techniques have been extensively applied to construct robust QSAR models, which can effectively identify and characterize new compounds by learning from large datasets of pharmacological data. nih.gov

These models serve as powerful predictive tools in the drug discovery process, enabling the rational design of new analogues with potentially improved potency and selectivity. researchgate.net

Computational Chemistry Applications in the Study of N 3 Fluorophenyl Ethanesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand, such as N-(3-fluorophenyl)ethanesulfonamide, to the binding site of a target protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's active or allosteric site. nih.gov Each generated pose is evaluated using a scoring function, which estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). nih.gov Lower binding energy scores generally indicate more favorable and stable interactions.

Detailed analysis of the top-ranked docking poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For this compound, the fluorine atom on the phenyl ring could participate in hydrogen bonding or other electrostatic interactions, while the sulfonamide group is a classic hydrogen bond donor and acceptor. These interactions are critical for understanding the molecule's specificity and potency towards a potential biological target. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -8.5 LYS78, GLU95 Hydrogen Bond (Sulfonamide)
1 PHE160 π-π Stacking (Phenyl Ring)
2 -8.2 LEU25, VAL33 Hydrophobic Interaction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, MD simulations can be employed to assess the stability of the predicted this compound-protein complex and to analyze its dynamic behavior in a simulated physiological environment.

An MD simulation begins with the docked complex, which is solvated in a box of water molecules and ions to mimic cellular conditions. The simulation then calculates the trajectory of every atom in the system over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net Analysis of the resulting trajectory can confirm whether the ligand remains stably bound in the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored; a stable RMSD value over time suggests the complex has reached equilibrium. nih.gov

MD simulations also allow for the study of the conformational flexibility of this compound itself and how its shape might adapt upon binding to a target. nih.gov Furthermore, these simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

Parameter Value/Description Purpose
Force Field AMBER, CHARMM, GROMOS Describes the potential energy of the system
Simulation Time 100-500 ns To observe significant conformational changes and ensure stability
Temperature 300 K To mimic physiological temperature
Pressure 1 bar To mimic physiological pressure
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature

In Silico Screening and Virtual Library Design

In silico or virtual screening is a cost-effective computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a hit compound, virtual screening could be used to discover analogs with potentially improved activity or properties.

In a typical workflow, a virtual library containing thousands to millions of compounds is created. nih.gov This library can be assembled from commercial databases or designed as a focused library around the this compound scaffold. For instance, a library could be designed by systematically modifying the core structure, such as changing the position of the fluorine atom, altering the alkyl chain of the ethanesulfonamide (B75362), or adding different substituents to the phenyl ring.

These virtual compounds are then docked into the target protein's binding site in a high-throughput manner. nih.gov The resulting hits are ranked based on their docking scores and predicted binding modes. This process rapidly filters down the vast chemical space to a manageable number of promising candidates for chemical synthesis and subsequent experimental testing. nih.gov Pharmacophore-based screening, which searches for compounds matching a 3D arrangement of essential chemical features, can also be used as a complementary approach. nih.gov

Prediction of Allosteric Modulator Binding Sites and Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. Computational methods are invaluable for identifying these often-elusive allosteric sites and for predicting how a compound might function as an allosteric modulator.

While no specific studies identify this compound as an allosteric modulator, computational techniques could be used to explore this possibility. Algorithms can analyze the surface of a target protein to identify potential "cryptic" or allosteric pockets that are not apparent in the unbound state. MD simulations can reveal how the binding of a ligand to one of these sites might induce conformational changes that propagate to the active site. For example, research on mGlu5 receptors has identified positive allosteric modulators (PAMs) containing a (3-fluorophenyl)ethynyl moiety, demonstrating that the 3-fluorophenyl group is compatible with allosteric binding pockets. Such studies provide a framework for how the allosteric potential of this compound could be investigated computationally.

Applications in Fragment-Based Drug Discovery (FBDD) Design

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying very small molecules, or "fragments" (typically with a molecular weight <300 Da), that bind weakly to a biological target. These low-affinity hits then serve as starting points for building more potent and selective lead compounds.

The this compound molecule can be conceptually deconstructed into fragments, such as the "3-fluorophenyl" group and the "ethanesulfonamide" group. In an FBDD approach, these or similar fragments would be screened against a target protein using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography to identify binders.

Computational chemistry plays a crucial role in FBDD by predicting how these initial fragments bind and by guiding their subsequent optimization. Once a fragment hit is identified, computational methods can be used to design strategies for "fragment growing" (adding chemical groups to improve interactions) or "fragment linking" (connecting two or more fragments that bind in adjacent pockets). This approach allows for the efficient exploration of chemical space and can lead to the development of novel drug candidates with improved physicochemical properties.

Analog Design and Drug Discovery Strategies Based on the N 3 Fluorophenyl Ethanesulfonamide Scaffold

Rational Design of Analogues Through Chemical Modifications (e.g., Homologation, Bioisosterism)

The rational design of analogs based on the N-(3-fluorophenyl)ethanesulfonamide scaffold involves deliberate chemical modifications to improve its biological activity and pharmacokinetic profile. Medicinal chemists utilize strategies like homologation and bioisosterism to systematically alter the molecule's structure.

Homologation , the process of adding methylene (B1212753) groups to an alkyl chain, can be used to explore the optimal chain length for interaction with a biological target. For instance, in a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, varying the length of the N-alkyl chain significantly impacted the binding affinity for the dopamine (B1211576) transporter. nih.gov

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's characteristics. For example, a methoxy (B1213986) group might be replaced by a halogen like fluorine or a nitrogen-containing group due to their comparable size and electronic properties. mdpi.com This strategy was successfully applied in the optimization of quinazolinedione derivatives, where replacing a methoxy group with a fluorine or chlorine atom maintained potent antimalarial activity. mdpi.com Similarly, in the development of kinase inhibitors, replacing a phenyl ring with a pyrimidine (B1678525) ring has been shown to increase solubility and metabolic stability. niper.gov.in

A specific example of rational design involves N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which were designed as selective B-Raf inhibitors. nih.gov In this case, a 1H-pyrazolo[3,4-b]pyridine moiety was used as a hinge-binding element, an ethynyl (B1212043) linker provided conformational flexibility, and the sulfonamide group was retained to form key hydrogen bonds with the target protein. nih.gov

Lead Optimization Strategies for Improved Potency and Target Specificity

Lead optimization is a critical phase in drug discovery where a promising lead compound is refined to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. scienceopen.com This process often involves iterative cycles of design, synthesis, and biological testing. nih.gov

A common challenge during lead optimization is the tendency for molecules to become larger and more lipophilic, which can lead to poor pharmacokinetic properties, a phenomenon sometimes referred to as "molecular obesity". scienceopen.com Therefore, strategies like structural simplification, where unnecessary parts of the molecule are removed, can be employed to improve drug-likeness. scienceopen.com

Structure-based drug design is a powerful tool for lead optimization. By using techniques like X-ray co-crystal structure analysis, researchers can visualize how a compound binds to its target and make informed modifications to improve interactions. nih.govresearchgate.net For example, in the optimization of a heparanase-1 inhibitor, this approach led to a more than seven-fold increase in inhibitory activity. nih.govresearchgate.net Subsequent modifications, such as the introduction of a methyl group, further improved selectivity by reducing off-target activity. nih.govresearchgate.net

Another key aspect of lead optimization is improving metabolic stability. Replacing metabolically vulnerable groups can significantly enhance a compound's half-life. For example, introducing nitrogen atoms into aromatic systems is a known strategy to increase metabolic stability. niper.gov.in

Scaffold Exploration and Design of Novel Chemical Entities

Scaffold hopping is a creative strategy in medicinal chemistry that involves replacing the central core structure (the scaffold) of a known active compound with a chemically different one, while maintaining similar biological activity. niper.gov.innih.gov This approach is valuable for discovering novel chemical entities, expanding chemical space, and circumventing existing patents. niper.gov.inresearchgate.net

The process of scaffold hopping can range from minor modifications, such as replacing a carbon atom with a heteroatom in a ring system (a 1° hop), to more significant changes like ring opening or closure (a 2° hop), or even a complete change of the molecular backbone (a 4° hop). nih.gov For instance, the difference between the PDE5 inhibitors Sildenafil and Vardenafil is a simple swap of a carbon and a nitrogen atom in a fused ring system, yet they are covered by different patents. nih.gov

Scaffold hopping can lead to compounds with improved properties. For example, replacing an imidazopyridine scaffold with a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability. niper.gov.in In another instance, scaffold hopping from thienopyrimidine acids led to the discovery of potent Notum inhibitors with a 3-methylimidazolin-4-one amide core. researchgate.net This strategy can also be used to move from complex natural products to simpler, more synthetically accessible scaffolds.

The Role of Fluorine in Guiding Analog Design for Specific Targets

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry due to the unique properties of this element. nih.gov Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly influence a molecule's properties. nih.gov

One of the key roles of fluorine is to block metabolic oxidation. nih.gov By replacing a hydrogen atom at a site prone to metabolic attack with a fluorine atom, the metabolic stability and half-life of a compound can be enhanced. nih.gov For example, the presence of a p-fluoro substituent in melphalan (B128) flufenamide enhances its metabolic stability compared to its non-fluorinated analogs. nih.gov

Fluorine can also be used to modulate the acidity or basicity of nearby functional groups, which can affect a compound's binding affinity and pharmacokinetic properties. The introduction of fluorine can also anchor the conformation of a molecule, improving its potency. nih.gov

In the context of the this compound scaffold, the fluorine atom on the phenyl ring can influence its electronic properties and interactions with the target protein. For example, in a series of dopamine transporter ligands, the inclusion of fluorine on the phenyl rings was a key feature of the designed molecules. nih.gov Similarly, in the design of dopamine and serotonin (B10506) transporter inhibitors, fluoro-substituents were found to play a significant role in binding affinity and selectivity. nih.gov The strategic placement of fluorine atoms is a powerful tool for fine-tuning the properties of drug candidates.

Compound and Analogue Data

Compound NameChemical Scaffold/ClassKey Research FindingReference
N-(3-ethynyl-2,4-difluorophenyl)sulfonamideN-phenylsulfonamideDesigned as a selective B-Raf inhibitor. nih.gov
Melphalan flufenamidePhenylalanine derivativeThe p-fluoro substituent enhances metabolic stability. nih.gov
SildenafilPiperazine derivativeExample of a 1° scaffold hop from Vardenafil. nih.gov
VardenafilPiperazine derivativeExample of a 1° scaffold hop from Sildenafil. nih.gov
N-(4"-phenyl-n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]tropaneTropane analoguePotent and selective ligand for the dopamine transporter. nih.gov
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazinePiperazine derivativeLead compound for dopamine and serotonin transporter inhibitors. nih.gov

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-(3-fluorophenyl)ethanesulfonamide and verifying its purity?

  • Methodological Answer : Synthesis typically involves coupling ethanesulfonyl chloride with 3-fluoroaniline under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purity verification requires thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Structural confirmation employs 1H/13C NMR to validate the sulfonamide bond and fluorophenyl group, while mass spectrometry (MS) confirms molecular weight . Yield optimization may include stepwise temperature control and inert atmosphere protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1300 cm⁻¹) and C-F bonds (~1250–1100 cm⁻¹).
  • NMR Spectroscopy : 1H NMR resolves aromatic proton splitting patterns (meta-fluorine effects), and 19F NMR confirms fluorine substitution.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

Q. How should researchers select solvent systems for synthesizing this compound?

  • Methodological Answer : Use aprotic solvents (e.g., DCM, THF) to avoid side reactions. Polar solvents (e.g., DMF) may enhance solubility of intermediates but require careful drying. Solvent choice impacts reaction kinetics and crystallinity; for recrystallization, ethanol/water mixtures are common .

Advanced Research Questions

Q. How can researchers design experiments to assess the role of this compound derivatives in modulating metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer : Derivatives like CBiPES (a related ethanesulfonamide) act as allosteric potentiators for mGluR2. Experimental design should include:

  • In Vitro Binding Assays : Radioligand competition studies (e.g., [³H]LY341495 displacement) to determine Ki values.
  • Functional cAMP Assays : Measure receptor activation via Gi/o protein coupling in HEK293 cells expressing mGluR2.
  • In Vivo Models : Test anxiolytic effects using rodent social interaction paradigms, with alprazolam as a positive control .

Q. What strategies resolve contradictions in biological activity data of sulfonamide derivatives across studies?

  • Methodological Answer : Contradictions often arise from substituent positional effects (e.g., para- vs. meta-fluorine). Systematic approaches include:

  • Comparative SAR Studies : Synthesize analogs with fluorophenyl isomers (e.g., 2- vs. 3-fluoro) and test in standardized assays.
  • Crystallography : Resolve binding modes using mGluR2/ethanesulfonamide co-crystals.
  • Meta-Analysis : Pool data from studies using consistent cell lines (e.g., CHO-K1 vs. HEK293) and normalize to reference agonists .

Q. How can structure-activity relationship (SAR) studies be optimized for ethanesulfonamide derivatives targeting kinase inhibition?

  • Methodological Answer : Focus on electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to kinase ATP pockets. Key steps:

  • Molecular Docking : Use EGFR or VEGFR2 crystal structures (PDB IDs: 1M17, 3WZE) to predict substituent effects.
  • Kinase Profiling : Screen derivatives against a panel of 50+ kinases to assess selectivity (e.g., Lilly’s KinomeScan).
  • In Vivo Efficacy : Test lead compounds in xenograft models (e.g., HCT-116 colon cancer) with LY341495 as a comparator .

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